molecular formula C19H13Cl3O3 B11161227 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11161227
M. Wt: 395.7 g/mol
InChI Key: WDVWQJLBYDQVJC-UHFFFAOYSA-N
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Description

8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C19H13Cl3O3 . It is a member of the chromenone family, characterized by its unique structure that includes a chlorinated benzyl group and a dihydrocyclopenta[c]chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl alcohol with a suitable base to form the corresponding alkoxide, which then reacts with 8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized chromenone derivative, while reduction could produce a simpler hydrocarbon structure .

Scientific Research Applications

8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms in the benzyl group may enhance its stability and interaction with biological targets .

Properties

Molecular Formula

C19H13Cl3O3

Molecular Weight

395.7 g/mol

IUPAC Name

8-chloro-7-[(2,4-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H13Cl3O3/c20-11-5-4-10(15(21)6-11)9-24-18-8-17-14(7-16(18)22)12-2-1-3-13(12)19(23)25-17/h4-8H,1-3,9H2

InChI Key

WDVWQJLBYDQVJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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